molecular formula C3H9N3 B3025567 1,1-Dimethylguanidine CAS No. 6145-42-2

1,1-Dimethylguanidine

Cat. No. B3025567
CAS RN: 6145-42-2
M. Wt: 87.12 g/mol
InChI Key: SWSQBOPZIKWTGO-UHFFFAOYSA-N
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Description

1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a compound with the molecular formula C3H9N3 . It has a molecular weight of 87.12 g/mol . The IUPAC name for this compound is 1,1-dimethylguanidine .


Synthesis Analysis

While specific synthesis methods for 1,1-Dimethylguanidine were not found in the search results, it has been employed in various chemical reactions. For instance, it has been used as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethylguanidine consists of three carbon atoms, nine hydrogen atoms, and three nitrogen atoms . The canonical SMILES representation is CN©C(=N)N .


Physical And Chemical Properties Analysis

1,1-Dimethylguanidine has a molecular weight of 87.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The topological polar surface area is 53.1 Ų . The exact mass is 87.079647300 g/mol .

Scientific Research Applications

Inhibition of Nitric Oxide Formation

1,1-Dimethylguanidine has been studied for its ability to inhibit nitric oxide (NO) formation. It is shown to be a potent inhibitor of both cytokine-inducible and vascular constitutive isoforms of NO synthase. This inhibition was observed in various tests, including cytokine-induced production of nitrite, vasoconstrictor responses of isolated rat mesenteric arteries, and in vivo blood pressure responses in rats (Hasan et al., 1993).

Environmental Analysis

1,1-Dimethylguanidine has been identified in environmental analysis as a transformation product of 1,1-dimethylhydrazine, an important rocket fuel pollutant. It was detected in soil samples at the site of rocket carrier impacts using liquid chromatography-tandem mass spectrometry, highlighting its environmental presence and potential impact (Kosyakov et al., 2014).

Cardiovascular Effects

The administration of 1,1-dimethylguanidine affects blood pressure, heart rate, and renal sympathetic nerve activity. This study in spontaneously hypertensive rats showed that 1,1-dimethylguanidine induced dose-dependent increases in mean blood pressure and heart rate, suggesting its significant impact on cardiovascular function (Zhang et al., 1997).

Use in Suzuki–Miyaura Coupling

1,1-Dimethylguanidine has been used as an enhanced ligand for aqueous Suzuki–Miyaura cross-coupling in protein chemistry. This novel Pd catalyst system enabled site-specific protein 18F-labeling under biologically compatible conditions, demonstrating its utility in biochemical syntheses (Gao et al., 2013).

Toxicity Studies

Concentrations of 1,1-dimethylguanidine in serum and urine were studied in the context of chronic renal failure. The research aimed to determine whether these compounds contribute to the toxic manifestations of the uremic syndrome (Stein & Micklus, 1973).

Chemical Reactions and Properties

The reactions of 1,1-dimethylguanidine with various agents and under different conditions have been extensively studied. These studies include reactions with hydroxyl radical and sulfate radical anion, providing insight into its chemical behavior in aqueous solutions (Morimoto et al., 2008).

Catalyst in Chemical Reactions

1,1-Dimethylguanidine has been used as a catalyst in the carbonylation of epoxides. Novel cobalt carbonyl ionic liquids based on 1,1-dimethylguanidine were synthesized and showed high thermal and chemical stability, along with high catalytic performance in the carbonylation of epoxides (Zhang et al., 2017).

Safety And Hazards

Safety data for 1,1-Dimethylguanidine indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

A lifestyle-related metabolite associated with 1,1-Dimethylguanidine, known as dimethylguanidino valerate (DMGV), has been found to associate with cardiovascular risk factors and future risk of coronary artery disease and cardiovascular mortality . This suggests potential future directions for research into the effects of 1,1-Dimethylguanidine and related compounds on health outcomes .

properties

IUPAC Name

1,1-dimethylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQBOPZIKWTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1])
Record name N,N-Dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60878702
Record name DIMETHYLGUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylguanidine

CAS RN

3324-71-8, 6145-42-2
Record name 1,3-Dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLGUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Two 6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrimidines which contain a novel tricyclic ring system of potential bilogical interest were sythesized. 6-(2,5-Dimethoxphenyl)-6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrido[2,3-d]pyridmidine-2,4(1H,3H)-dione (3a) [throughout the Experimental Detail section, numbers in parenthesis () refer to numbered compounds in FIGS. 1 to 4] was prepared from a pyrido[2,3-d]pyrimidine. 6-Acetoxymethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4) was oxidized with SeO3 to the corresponding 5-formyl derivative (5) which was condensed with 2,5-dimethoxyaniline to form the Schiff base. Reduction of the exocyclic azomethine double bond of the Schiff base with NaBH3CN to (6) followed by thermal cyclization afforded (3a). 2,4-Diamino-6-(4-methoxyphenyl)-6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrimidine (3b) was synthesized by addition of a pyrimidine ring to the dihydropyrrolo[3,4-c]pyridine system. 1-(4-Methoxphenyl)pyrrolidine- 3-one (18) was condensed with malononitrile to give a Knoevenagel adduct (19). Treatment of (19) with N,N-dimethylaminomethylene chloride in the presence of LDA afforded the 4-N,N-dimethylaminomethylenepyrrolidine derivative (20) which was converted into 6-amino-7-cyano-2,3-dihydropyrrolo[3,4-c]pyridine (21) by treatment with NH3 /MeOH. Cyclization of (21) with N,N-dimethyl-guanidine afforded the desired product (3b) in high yield.
Name
6-amino-7-cyano-2,3-dihydropyrrolo[3,4-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
IM Stein, MJ Micklus - Clinical Chemistry, 1973 - academic.oup.com
Guanidine (G), 1-methylguanidine (MG), and 1,1-dimethylguanidine (DMG) have long been implicated as uremic "toxins." A method has been developed for determining G, MG, and …
Number of citations: 22 academic.oup.com
J Dong, B Liu, B Yang - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
In the title solvated molecular salt, 2C4H12N5+·CO32−·2CH3OH, the complete carbonate ion is generated by crystallographic twofold symmetry, with the C atom and one O atom lying …
Number of citations: 9 scripts.iucr.org
W Zhang, A Pettersson, P Thoren… - Acta physiologica …, 1997 - Wiley Online Library
1,1‐dimethylguanidine (DMG) is an endogenous nitric oxide (NO) synthesis inhibitor. This study investigates the effects of exogenous DMG administration, in anaesthetized …
Number of citations: 6 onlinelibrary.wiley.com
ML Anderson, RN Hammer - Journal of Chemical and …, 1967 - ACS Publications
A numberof physical constants of 1, 1, 3, 3-tetramethylguanidine (TMG) have been determined and indicate self-association in the liquid presumably through hydrogen bonding. The …
Number of citations: 34 pubs.acs.org
K Hasan, BJ Heesen, JA Corbett, ML McDaniel… - European Journal of …, 1993 - Elsevier
Aminoguanidine, N,N′-diaminoguanidine, methylguanidine, and 1,1-dimethylguanidine were compared to N G - monomethyl- L - arginine (L-NMMA) for their ability to inhibit nitric …
Number of citations: 196 www.sciencedirect.com
DS Kosyakov, NV Ul'yanovskii… - International Journal …, 2014 - Taylor & Francis
A liquid chromatography–tandem mass spectrometry method is proposed for the simultaneous determination of 1,1-dimethylhydrazine, methylhydrazine, N,N-dimethylformamide, 1-…
Number of citations: 52 www.tandfonline.com
NV Ul'yanovskii, DS Kosyakov, II Pikovskoi… - Chromatographia, 2018 - Springer
1-Dimethylhydrazine is widely used as a fuel by some classes of carrier rockets. Being an extremely toxic and reactive substance, it gives a number of hazardous transformation …
Number of citations: 18 link.springer.com
JM Parley, MI Glavinović, S Watanabe, T Narahashi - Neuroscience, 1979 - Elsevier
Guanidine and its alkylated derivatives stimulate transmitter release in the sciatic nerve-sartorius muscle preparation of the frog, the excitatory nerve-opener muscle preparation of the …
Number of citations: 21 www.sciencedirect.com
S Morimoto, T Ito, S Fujita, S Nishimoto - Chemical Physics Letters, 2008 - Elsevier
The reactions of hydroxyl radical ( OH) with guanidine, 1,1-dimethylguanidine, and 1-ethylguanidine have been investigated by the method of pulse radiolysis. The characteristic …
Number of citations: 24 www.sciencedirect.com
VV Bakharev, VE Parfenov, AA Gidaspov… - Chemistry of …, 2015 - Springer
Reaction of 5-dimethylaminotetrazolo[1,5-а][1,3,5]triazin-7-one tetrabutylammonium salt with allyl bromide in acetonitrile proceeds with the formation of 3-allyl-5-dimethylaminotetrazolo[…
Number of citations: 5 link.springer.com

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